2-chloro-N-(4-fluorophenyl)acetamide

Descripción

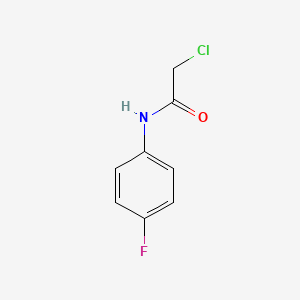

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAWWCJBFPBHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336303 | |

| Record name | 2-chloro-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-04-2 | |

| Record name | 2-chloro-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(4-fluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-chloro-N-(4-fluorophenyl)acetamide

An In-depth Profile for Chemical Research and Development

Abstract: This document provides a comprehensive technical overview of 2-chloro-N-(4-fluorophenyl)acetamide (CAS No: 351-04-2), a key chemical intermediate in the synthesis of advanced organic molecules. N-substituted phenylacetamides are a critical class of compounds, serving as foundational building blocks in the development of pharmaceuticals and agrochemicals.[1][2] This guide delineates the compound's core physicochemical properties, provides a detailed and validated synthetic protocol, outlines methods for analytical characterization, discusses its applications as a versatile precursor, and summarizes essential safety and handling protocols. The content is structured to provide researchers, chemists, and drug development professionals with the technical and practical insights required for its effective utilization in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a halogenated aromatic amide. Its structure, featuring a reactive chloroacetyl group and a fluorinated phenyl ring, makes it a valuable and versatile intermediate for further chemical elaboration.

Core Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 351-04-2 | PubChem[3] |

| Molecular Formula | C₈H₇ClFNO | PubChem[1][3] |

| Molecular Weight | 187.60 g/mol | PubChem[1][3] |

| InChI | InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | PubChem[3] |

| InChIKey | JDAWWCJBFPBHFL-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)F | PubChem[3] |

Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | Solid / Crystalline Powder | General observation for similar compounds. |

| XLogP3 | 1.7 | A measure of lipophilicity.[3] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs.[3] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs.[3] |

| Rotatable Bond Count | 2 | Computed by Cactvs.[3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. The primary amine of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-substituted chloroacetamides.[1][4]

Materials:

-

4-fluoroaniline (1.0 eq)

-

Chloroacetyl chloride (1.0 eq)

-

Triethylamine (1.0 eq)

-

Toluene (or other suitable aprotic solvent)

-

Deionized Water

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.0 eq) in toluene.

-

Cooling: Cool the solution in an ice bath to 0-5 °C. The use of an ice bath is critical to control the exothermic reaction and prevent the formation of side products.

-

Reagent Addition: Add chloroacetyl chloride (1.0 eq), dissolved in a small amount of toluene, dropwise to the stirred solution over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.

-

Causality: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. This prevents the protonation of the 4-fluoroaniline, ensuring it remains a potent nucleophile, and drives the reaction to completion.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

A precipitate of triethylamine hydrochloride will form. Separate this solid by filtration.

-

Transfer the filtrate to a separatory funnel and wash it sequentially with water (3 times) to remove any remaining salts and water-soluble impurities.

-

Dry the organic layer (toluene) over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[1]

Applications as a Chemical Intermediate

This compound is not typically an end-product but rather a versatile precursor. The presence of the reactive C-Cl bond allows for facile nucleophilic substitution, making it an ideal starting point for building more complex molecular architectures.

N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in organic synthesis.[1] They are used in the preparation of various derivatives, including those with potential biological activity such as (quinolin-8-yloxy) acetamides and 2,5-piperazinediones.[1] Furthermore, this class of compounds serves as a key precursor for synthesizing novel heterocyclic systems like thienopyridines, which are explored for their medicinal properties.[5]

Role as a Versatile Building Block

Caption: Synthetic utility of this compound as a precursor.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The following information is aggregated from GHS classifications.[3][6]

GHS Hazard Summary

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H315: Causes skin irritation.[3][6]H319: Causes serious eye irritation.[3][6]H335: May cause respiratory irritation.[3][6] | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.[7]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Handling and Storage Recommendations

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid dust formation.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.

References

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

2-chloro-N-(4-fluorophenyl)acetamide physical properties

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 2-chloro-N-(4-fluorophenyl)acetamide

Introduction

This compound is a member of the N-(substituted phenyl)-2-chloroacetamides class of organic compounds. These compounds are significant as versatile intermediates in organic synthesis, serving as foundational materials for the creation of various derivatives, including those with potential biological activity.[1] The presence of a reactive chloroacetyl group and a substituted phenyl ring makes this molecule a valuable building block for drug discovery and materials science. This guide provides a comprehensive overview of its core physical properties, spectroscopic profile, and the experimental methodologies required for its characterization, tailored for researchers and drug development professionals.

Part 1: Chemical Identity and Molecular Structure

A precise understanding of the chemical identity and three-dimensional structure is paramount for predicting reactivity, understanding biological interactions, and designing experimental protocols.

Identifiers and Molecular Formula

The compound is unambiguously identified by the following descriptors:

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 351-04-2 | [2] |

| Molecular Formula | C₈H₇ClFNO | [2] |

| Molecular Weight | 187.60 g/mol | [2] |

| InChIKey | JDAWWCJBFPBHFL-UHFFFAOYSA-N | [2] |

| Synonyms | N-(Chloroacetyl)-4-fluoroaniline, 2-chloro-4'-fluoroacetanilide | [2] |

Crystal and Molecular Structure

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction, providing invaluable insights into its conformation and intermolecular interactions.[3]

The compound crystallizes in a monoclinic system.[3] Within the crystal structure, molecules are organized into infinite chains along the c-axis, a formation stabilized by intermolecular N—H···O hydrogen bonds.[3] This hydrogen bonding is a critical determinant of the compound's melting point and solubility characteristics.

Furthermore, an intramolecular C—H···O hydrogen bond is present, which results in the formation of a stable six-membered ring.[3] Such intramolecular forces influence the molecule's conformation in both solid and solution states, impacting its interaction with biological targets.

Part 2: Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings.

| Property | Value | Notes |

| Appearance | Solid. Can be obtained as pink or colorless blocks through crystallization. | [1] |

| Melting Point | Not explicitly reported. Related isomer N-(2-chloro-4-fluorophenyl)acetamide melts at 117 °C. | [4] |

| Boiling Point | Predicted values for related isomers are typically >300 °C. Experimental data not available. | [5] |

| Solubility | Expected to have low solubility in water and moderate to good solubility in organic solvents like ethanol, chloroform, and DMSO. | [1][6] |

-

Expertise & Experience Insight: The high degree of intermolecular hydrogen bonding observed in the crystal structure suggests a relatively high melting point and lower solubility in non-polar solvents.[3] When preparing solutions for assays, starting with solvents like DMSO or DMF is advisable before attempting aqueous buffers.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. PubChem indicates the availability of ¹H and ¹³C NMR spectral data for this compound.[2]

-

¹H NMR: The proton spectrum is expected to show distinct signals: a singlet for the two protons of the chloromethyl group (–CH₂Cl), a singlet for the amide proton (–NH–), and a set of multiplets in the aromatic region for the four protons on the 4-fluorophenyl ring. The coupling of these aromatic protons with the fluorine atom will lead to more complex splitting patterns than a non-fluorinated analogue.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon (C=O), the chloromethyl carbon (–CH₂Cl), and the six unique carbons of the 4-fluorophenyl ring. The carbons of the aromatic ring will exhibit coupling with the fluorine atom (¹JC-F, ²JC-F, etc.), which is a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies include:

| Functional Group | Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | ~3200-3300 | Indicates the secondary amide N-H bond. |

| C=O Stretch | ~1660-1680 | Strong absorption characteristic of the amide I band. |

| N-H Bend | ~1540 | Characteristic of the amide II band. |

| C-Cl Stretch | ~785-540 | Indicates the presence of the chloroalkyl group. |

Data derived from related compounds and general spectroscopic principles.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 187, corresponding to the monoisotopic mass of C₈H₇³⁵ClFNO.[2] An [M+2]⁺ peak at m/z 189 with approximately one-third the intensity of the [M]⁺ peak will also be present, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

Key Fragments: Common fragmentation pathways would involve the loss of the chloromethyl radical or cleavage of the amide bond, leading to characteristic daughter ions.[2][8]

Part 4: Experimental Methodologies

The following protocols are foundational for the synthesis and characterization of this compound.

Synthesis Protocol: Acylation of 4-Fluoroaniline

This protocol is based on a well-established method for synthesizing N-(substituted phenyl)-2-chloroacetamides.[1] The causality behind this choice is its high efficiency and the use of readily available reagents.

Workflow Diagram: Synthesis of this compound

References

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(2-chloro-4-fluorophenyl)acetamide [stenutz.eu]

- 5. 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE CAS#: 347-66-0 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ijpsr.info [ijpsr.info]

- 8. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-chloro-N-(4-fluorophenyl)acetamide molecular weight

An In-Depth Technical Guide to 2-Chloro-N-(4-fluorophenyl)acetamide for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and pharmaceutical development. The document details the compound's core molecular properties, centered around its molecular weight, and extends to in-depth discussions on its synthesis, analytical validation, strategic applications, and critical safety protocols. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in chemical research and drug discovery, aiming to facilitate a deeper understanding and proficient utilization of this versatile molecule.

Introduction: A Versatile Scaffold in Modern Synthesis

This compound is a member of the N-(substituted phenyl)-2-chloroacetamides class of compounds. These molecules are recognized as pivotal intermediates in organic synthesis.[1][2] Their importance stems from the presence of multiple reactive sites, which allows for their use as versatile building blocks in the construction of more complex chemical entities. The chloroacetamide moiety provides a reactive electrophilic site for nucleophilic substitution, while the substituted phenyl ring can be modified or can serve to modulate the electronic and steric properties of the final molecule. This dual functionality makes compounds like this compound particularly valuable in the synthesis of heterocyclic compounds and other scaffolds with significant biological activity, such as (quinolin-8-yloxy) acetamide and 2,5-piperazinedione.[1][2]

Core Molecular Properties and Characterization

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical properties. These characteristics dictate its behavior in reactions, its analytical signature, and its handling requirements.

Key Identifiers and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry, is 187.60 g/mol .[1][3][4][5]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| Molecular Formula | C₈H₇ClFNO | PubChem[4][6] |

| Molecular Weight | 187.60 g/mol | PubChem[4] |

| CAS Number | 399-35-9 | Sigma-Aldrich[5] |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)F | PubChem[6] |

| InChI Key | JDAWWCJBFPBHFL-UHFFFAOYSA-N | PubChem[6] |

| Appearance | White to off-white crystalline powder | (Typical) |

| Crystal Structure | Monoclinic, Space group Cc | Acta Cryst.[2] |

Structural Elucidation

The molecular structure consists of a 4-fluorophenyl group attached to the nitrogen of an acetamide, which is further substituted with a chlorine atom at the alpha-carbon. X-ray crystallography studies have revealed that the molecule can form a six-membered ring via an intramolecular C—H···O hydrogen bond.[1][2] In the solid state, molecules are linked into infinite chains by intermolecular N—H···O hydrogen bonds.[1][2] This structural arrangement influences the compound's physical properties, such as melting point and solubility.

Synthesis and Mechanistic Pathway

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This standard yet robust methodology ensures high yield and purity, making it suitable for both laboratory-scale and larger-scale production.

Experimental Protocol: Synthesis

The following protocol describes a reliable method for the synthesis of the title compound.

Materials:

-

4-fluoroaniline

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)

-

Deionized water

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-45 minutes. Maintaining a low temperature prevents side reactions and degradation.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt that precipitates out.

-

Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is depicted below.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methodologies and Quality Control

Ensuring the identity, purity, and quality of the synthesized compound is paramount. A multi-pronged analytical approach is recommended.

Standard QC Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons adjacent to the chlorine, and the amide (N-H) proton.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (187.60 g/mol ) and the characteristic isotopic pattern of a monochlorinated compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile. Purity is assessed by the area percentage of the main peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretch, C=O (amide I) stretch, and C-Cl stretch.

Quality Control Workflow Diagram

The following diagram outlines a standard workflow for the quality control validation of a newly synthesized batch.

Caption: Standard quality control workflow for this compound.

Applications in Research and Drug Development

The utility of this compound lies in its role as a reactive intermediate. The electrophilic chloromethyl group is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a straightforward entry into a diverse library of derivatives. This makes it an attractive starting material for generating compounds for high-throughput screening in drug discovery programs. Its derivatives have been investigated for a variety of biological activities, highlighting its importance as a versatile scaffold.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

Based on aggregated GHS data, this compound presents the following hazards:

-

H319: Causes serious eye irritation. [6]

-

H315: Causes skin irritation. [6]

-

H335: May cause respiratory irritation. [6]

Handling and PPE

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Conclusion

This compound, with a molecular weight of 187.60 g/mol , is more than a simple chemical. It is a highly functionalized and versatile intermediate that serves as a critical starting point for complex molecular architectures in pharmaceutical and chemical research. A comprehensive understanding of its properties, synthesis, analysis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the laboratory.

References

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(2-chloro-4-fluorophenyl)acetamide [stenutz.eu]

- 4. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Chloro-4-fluorophenyl)acetamide | 399-35-9 [sigmaaldrich.com]

- 6. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-N-(4-chloro-3-fluorophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

2-chloro-N-(4-fluorophenyl)acetamide structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-chloro-N-(4-fluorophenyl)acetamide

This guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound, a key intermediate in modern organic synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the underlying scientific rationale for each analytical choice, creating a self-validating workflow for unambiguous structural confirmation.

Introduction and Strategic Overview

The precise determination of a molecule's structure is the bedrock of chemical and pharmaceutical research. For a compound like this compound (CAS No: 351-04-2), its utility as a versatile building block demands rigorous and unequivocal characterization.[1] N-(substituted phenyl)-2-chloroacetamides are crucial precursors in the synthesis of various bioactive derivatives, making their correct structural assignment paramount for the success of downstream applications.[1]

This guide outlines an integrated analytical strategy employing a suite of orthogonal techniques. We will begin with the chemical synthesis and proceed through a logical sequence of spectroscopic and crystallographic analyses. Each step is designed not only to provide a piece of structural evidence but also to cross-validate the findings of the other methods, ensuring the highest degree of scientific confidence.

Synthesis and Purification: Establishing the Foundation

The first step in any structural elucidation is the synthesis and purification of the analyte. A common and efficient method for preparing N-substituted chloroacetamides is the acylation of an aniline derivative with chloroacetyl chloride.[2]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-fluoroaniline (0.05 mol) and triethylamine (0.05 mol) in toluene (50 ml), add chloroacetyl chloride (0.05 mol) dropwise over a period of 30 minutes. The reaction is conducted in an ice bath to manage the exothermic nature of the acylation.

-

Reaction Progression: After the addition is complete, the mixture is stirred at room temperature for 4 hours to ensure the reaction goes to completion.

-

Workup and Isolation: The byproduct, triethylamine hydrochloride, is removed by filtration. The resulting organic phase is washed three times with water to remove any remaining water-soluble impurities.

-

Purification: The toluene is removed by rotary evaporation. The crude product is then purified by recrystallization, typically from an ethanol/water mixture, to yield the final compound as a crystalline solid.[1]

Causality of Choices:

-

Triethylamine: This tertiary amine acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

-

Toluene: An inert solvent that is suitable for the reaction temperature and facilitates the separation of the organic product from the aqueous wash phase.

-

Recrystallization: This purification technique is chosen to obtain a high-purity solid sample, which is critical for obtaining high-quality spectroscopic data and is an essential prerequisite for growing single crystals for X-ray diffraction.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization: Assembling the Structural Puzzle

With a pure sample in hand, we employ a range of spectroscopic techniques. Each method provides unique and complementary information about the molecule's functional groups, connectivity, and overall framework.[3]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of specific bonds. It is an excellent tool for identifying the functional groups present.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid crystalline sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum provides direct evidence for the key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300 | N-H Stretch | Secondary Amide | Confirms the presence of the amide linkage. |

| ~1670 | C=O Stretch (Amide I) | Amide Carbonyl | Confirms the amide functional group. |

| ~1540 | N-H Bend (Amide II) | Secondary Amide | Further evidence of the secondary amide. |

| ~1510 | C=C Stretch | Aromatic Ring | Indicates the presence of the phenyl ring. |

| ~1220 | C-F Stretch | Aryl Fluoride | Confirms the fluorine substituent on the ring. |

| ~750 | C-Cl Stretch | Alkyl Chloride | Confirms the chloroacetyl group. |

These are approximate values; actual peaks may vary slightly.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule with high precision.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio.

Data Interpretation:

-

Molecular Ion (M⁺): The molecular formula C₈H₇ClFNO gives a monoisotopic mass of approximately 187.02 Da.[4] The mass spectrum should show a molecular ion peak at m/z = 187.

-

Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of roughly 3:1 will result in two peaks for every chlorine-containing fragment: an M⁺ peak at m/z 187 and an M+2 peak at m/z 189, with the M+2 peak having about one-third the intensity of the M⁺ peak. This provides definitive evidence for the presence of one chlorine atom.

-

Fragmentation: Key fragmentation patterns would include the loss of the chloroacetyl group or cleavage of the amide bond, providing further clues about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (¹H and ¹³C) in a strong magnetic field.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Interpretation (Predicted in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | Singlet (broad) | 1H | N-H | Amide proton, often broad due to quadrupole coupling and exchange. |

| ~7.5 | Doublet of Doublets | 2H | H-2, H-6 | Protons ortho to the amide group, coupled to ortho and meta protons. |

| ~7.1 | Doublet of Doublets | 2H | H-3, H-5 | Protons ortho to the fluorine atom, coupled to ortho and meta protons. |

| ~4.2 | Singlet | 2H | -CH₂Cl | Methylene protons adjacent to a carbonyl and a chlorine atom. |

¹³C NMR Data Interpretation (Predicted in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C=O | Amide carbonyl carbon. |

| ~160 (d) | C-F | Carbon directly attached to fluorine, shows coupling (¹JCF). |

| ~134 | C-N | Aromatic carbon attached to the amide nitrogen. |

| ~122 (d) | C-3, C-5 | Aromatic carbons ortho to the fluorine, show coupling (²JCF). |

| ~116 (d) | C-2, C-6 | Aromatic carbons meta to the fluorine, show coupling (³JCF). |

| ~43 | -CH₂Cl | Aliphatic carbon attached to chlorine. |

X-Ray Crystallography: The Unambiguous Proof

While the combination of spectroscopic methods provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by determining the precise three-dimensional arrangement of atoms in space.[5]

Principle: When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a 3D electron density map can be generated, from which the atomic positions can be determined with extremely high precision.

Published Crystallographic Data

The structure of this compound has been determined by single-crystal X-ray diffraction.[1][6] The data provides definitive proof of the atomic connectivity and stereochemistry.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇ClFNO | [1] |

| Molecular Weight | 187.60 | [1] |

| Crystal System | Monoclinic | [1][6] |

| Space Group | Cc | [6] |

| a (Å) | 4.7410 (9) | [1] |

| b (Å) | 20.062 (4) | [1] |

| c (Å) | 8.9860 (18) | [1] |

| β (°) | 99.60 (3) | [1] |

| Volume (ų) | 842.7 (3) | [1] |

| Z | 4 | [1] |

Key Structural Insights from Crystallography:

-

Connectivity: The X-ray data confirms the exact bonding arrangement predicted by spectroscopy: a 4-fluorophenyl ring linked via a nitrogen atom to an acetamide group, which is in turn substituted with a chlorine atom on the alpha-carbon.

-

Hydrogen Bonding: The analysis reveals the presence of intermolecular N—H···O hydrogen bonds, which link molecules into infinite chains within the crystal lattice.[1][7] An intramolecular C—H···O interaction is also observed, which helps to stabilize the molecular conformation.[1][6] This level of detail is inaccessible by other methods and is crucial for understanding solid-state properties and potential crystal engineering applications.

Structural Representation

Caption: 2D chemical structure of this compound.

The Integrated Elucidation Workflow

Caption: Integrated workflow for rigorous structure elucidation.

Conclusion

The structural elucidation of this compound serves as a prime example of a modern, multi-technique analytical approach. By systematically combining synthesis, purification, spectroscopy (IR, MS, NMR), and definitive X-ray crystallography, we construct a layered, cross-validated dataset. This integrated strategy ensures not only the correct structural assignment but also provides a deep understanding of the molecule's chemical and physical properties. For professionals in drug development and chemical research, adherence to such a rigorous, self-validating workflow is the cornerstone of scientific integrity and regulatory compliance.

References

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C8H7ClFNO) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

2-chloro-N-(4-fluorophenyl)acetamide spectral data (NMR, IR, Mass)

An In-depth Technical Guide to the Spectral Characterization of 2-chloro-N-(4-fluorophenyl)acetamide

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 351-04-2), a key intermediate in various organic synthesis pathways.[1][2] As drug development professionals and researchers, confident structural elucidation and purity assessment are paramount. This document moves beyond a simple data dump, offering a nuanced interpretation grounded in the principles of spectroscopic analysis and field-proven insights. We will explore the causality behind the observed spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a robust framework for the validation of this compound.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₈H₇ClFNO, Molecular Weight: 187.60 g/mol ) incorporates several key features that give rise to a distinct spectroscopic fingerprint:[1][3]

-

Aromatic System: A para-substituted fluorophenyl ring. The highly electronegative fluorine atom and the amide substituent will significantly influence the electronic environment of the aromatic protons and carbons.

-

Amide Linkage: A secondary amide (-CONH-). This group is characterized by a prominent carbonyl (C=O) stretch and N-H vibrations in IR spectroscopy, as well as a distinct, exchangeable proton signal in ¹H NMR.

-

Alkyl Halide Moiety: A chloro-methyl group (-CH₂Cl) attached to the carbonyl carbon. This group provides characteristic signals in both NMR and mass spectrometry, particularly due to the isotopic signature of chlorine.

Understanding these components is the first step in a logical, predictive approach to spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides unambiguous information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Expertise in Practice: Causality in NMR

The choice of solvent is critical. While deuterated chloroform (CDCl₃) is a common choice, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amides. The amide N-H proton is less prone to rapid exchange with residual water in DMSO-d₆, resulting in a sharper, more easily identifiable signal. Furthermore, the hydrogen-bonding capabilities of DMSO-d₆ can influence the chemical shifts of protons involved in such interactions, like the N-H proton.

¹H and ¹³C NMR Spectral Data Interpretation

The following table summarizes the expected and observed chemical shifts for this compound. The analysis integrates data from various sources to provide a consensus view.[3][4][5]

| Assignment | ¹H NMR (δ, ppm) | Multiplicity | Integration | ¹³C NMR (δ, ppm) | Notes |

| -NH- | ~10.3 | Singlet, broad | 1H | - | Chemical shift is highly dependent on solvent and concentration. Signal disappears upon D₂O exchange. |

| Aromatic C-H | ~7.6 | Multiplet (dd) | 2H | ~122 | Protons ortho to the amide group. |

| Aromatic C-H | ~7.2 | Multiplet (dd) | 2H | ~116 | Protons ortho to the fluorine atom. The F-H coupling results in a doublet of doublets appearance for the aromatic region. |

| -CH₂Cl | ~4.2 | Singlet | 2H | ~43 | The electronegative chlorine atom and adjacent carbonyl group shift this signal downfield. |

| C=O | - | - | - | ~165 | Typical chemical shift for a secondary amide carbonyl carbon. |

| C-N (Aromatic) | - | - | - | ~135 | The carbon atom directly bonded to the amide nitrogen. |

| C-F (Aromatic) | - | - | - | ~159 (d) | This carbon exhibits a large one-bond coupling constant (¹JC-F) with the fluorine atom, appearing as a doublet. |

Protocol: NMR Sample Preparation and Analysis

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the solvent contains a known internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are typically sufficient.

-

Validation Step: To confirm the N-H proton signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange.

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for rapid functional group identification.

Expertise in Practice: Sample Preparation Matters

Data for this compound is available using both KBr-Pellet and Attenuated Total Reflectance (ATR) techniques.[3]

-

KBr-Pellet: The sample is finely ground with potassium bromide and pressed into a transparent disk. This method can be susceptible to moisture and variations in pellet quality. In the solid state, intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules is significant, often leading to a broadening and shifting of these bands to lower wavenumbers.[1][2]

-

ATR: The sample is placed directly onto a crystal (like diamond). This technique is faster and less prone to sample preparation artifacts. The resulting spectrum is very similar to that of a neat sample.

IR Spectral Data Interpretation

The key vibrational frequencies confirm the presence of the essential functional groups.[3][4][6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3200-3300 | N-H Stretch | Secondary amide N-H bond stretching. Broadness indicates hydrogen bonding. |

| ~3050-3100 | Aromatic C-H Stretch | Stretching of C-H bonds on the fluorophenyl ring. |

| ~1660-1670 | C=O Stretch (Amide I) | A strong, sharp absorption characteristic of the amide carbonyl group. |

| ~1540-1550 | N-H Bend (Amide II) | A combination of N-H in-plane bending and C-N stretching. A key marker for secondary amides. |

| ~1500, ~1410 | Aromatic C=C Stretch | Skeletal vibrations of the phenyl ring. |

| ~1240 | C-N Stretch | Stretching of the bond between the aromatic ring and the amide nitrogen. |

| ~1210 | C-F Stretch | A strong absorption due to the highly polar carbon-fluorine bond. |

| ~750-800 | C-Cl Stretch | Stretching of the carbon-chlorine bond. |

Protocol: Acquiring an ATR-FTIR Spectrum

-

Background Scan: Ensure the ATR crystal surface is clean. Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the ATR crystal. Consistent pressure is key to reproducible results.

-

Data Acquisition: Scan the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe after analysis.

Visualization: Key IR Absorptions

Caption: Key functional groups and their IR frequencies.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern upon ionization. For this compound, GC-MS data using electron ionization (EI) is available.[3]

Expertise in Practice: Isotopic Patterns

A critical, often overlooked, aspect of interpreting the mass spectrum of a chlorinated compound is the isotopic distribution of chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means the molecular ion will appear not as a single peak (M⁺), but as a pair of peaks: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2). This isotopic signature is a definitive marker for the presence of a single chlorine atom.

Mass Spectrum Interpretation

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 187 for the C₈H₇³⁵ClFNO isotopologue. A corresponding M+2 peak at m/z = 189 should be present with roughly 32% of the intensity of the m/z 187 peak, confirming the presence of one chlorine atom.

-

Key Fragments: Electron ionization is a high-energy technique that causes extensive fragmentation. The analysis of these fragments allows for a reconstruction of the molecular structure.

| m/z | Proposed Fragment | Formula | Notes |

| 187/189 | [M]⁺ | [C₈H₇ClFNO]⁺ | Molecular ion peak cluster. |

| 111 | [F-C₆H₄-NH]⁺ | [C₆H₅FN]⁺ | Resulting from cleavage of the amide C-N bond, with loss of the chloroacetyl radical (•COCH₂Cl). |

| 129 | [F-C₆H₄-NCO]⁺ | [C₇H₄FNO]⁺ | A common rearrangement fragment (McLafferty or similar) leading to the isocyanate cation. |

| 77 | [CH₂Cl-C=O]⁺ | [C₂H₂ClO]⁺ | Chloroacetyl cation, formed by cleavage of the amide C-N bond. The m/z 77/79 cluster confirms the presence of chlorine in this fragment. |

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the GC-MS instrument. The gas chromatograph will separate the sample from any volatile impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV for EI) bombard the molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the retention time of the compound of interest. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment peaks. Verify the Cl isotopic pattern.

Visualization: A Plausible Fragmentation Pathway

Caption: Proposed EI fragmentation of the parent molecule.

Conclusion: A Triad of Corroborating Evidence

The structural assignment of this compound is unequivocally confirmed by the powerful triad of modern spectroscopic techniques.

-

NMR spectroscopy provides the complete carbon-hydrogen framework, confirming the connectivity of the chloroacetyl group to the nitrogen of the 4-fluoroaniline moiety.

-

IR spectroscopy rapidly verifies the presence of the key secondary amide and fluoro-aromatic functional groups through their characteristic vibrational absorptions.

-

Mass spectrometry establishes the correct molecular weight and confirms the presence of a single chlorine atom through its distinct isotopic signature, while the fragmentation pattern corroborates the structure determined by NMR.

Together, these self-validating analytical methods provide a robust and trustworthy characterization, essential for any research or development professional relying on the structural integrity of this important chemical intermediate.

References

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide

This guide provides a comprehensive overview of the synthesis pathway for 2-chloro-N-(4-fluorophenyl)acetamide, a key intermediate in organic and medicinal chemistry.[1] The document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a focus on procedural integrity and safety.

Strategic Overview: The Chemistry of Amide Bond Formation

The synthesis of this compound is fundamentally an exercise in creating a robust amide bond. The most direct and industrially scalable method is the nucleophilic acyl substitution reaction between 4-fluoroaniline and chloroacetyl chloride.[2][3] In this process, the lone pair of electrons on the nitrogen atom of the 4-fluoroaniline amine group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

The choice of chloroacetyl chloride as the acylating agent is strategic; its high reactivity ensures efficient conversion. However, this reactivity also necessitates precise control over the reaction environment to prevent unwanted side reactions. A key byproduct of this reaction is hydrogen chloride (HCl).[3] Left un-neutralized, this strong acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base, typically a tertiary amine like triethylamine, is critical to act as an acid scavenger, trapping the HCl as a salt and driving the reaction to completion.[1][4]

Core Reaction Mechanism

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established methods for N-aryl acetamide synthesis.[1][3][4][5] It incorporates controls for the key reaction parameters to ensure high yield and purity.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (1 eq) | Notes |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 0.05 mol (5.56 g) | Toxic; handle with care.[6] |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 0.05 mol (5.65 g, 3.98 mL) | Highly toxic, corrosive, water-reactive. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.05 mol (5.06 g, 6.96 mL) | Acts as an acid scavenger. |

| Toluene (Anhydrous) | C₇H₈ | 92.14 | 50 mL | Inert reaction solvent. |

| Deionized Water | H₂O | 18.02 | ~150 mL | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic phase. |

Step-by-Step Synthesis Workflow

A. Reaction Setup (Time: ~20 minutes)

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Under a nitrogen atmosphere, add 4-fluoroaniline (5.56 g, 0.05 mol) and anhydrous toluene (50 mL) to the flask. Stir until the aniline is fully dissolved.

-

Add triethylamine (5.06 g, 0.05 mol) to the solution.

-

Prepare an ice-water bath and cool the reaction flask to 0-5 °C. This is a critical step to manage the exothermic reaction upon addition of the acyl chloride.[1][5]

B. Acylation Reaction (Time: ~4.5 hours)

-

Add chloroacetyl chloride (5.65 g, 0.05 mol) to the dropping funnel.

-

Add the chloroacetyl chloride dropwise to the stirred aniline solution over a period of 30 minutes. Causality Check: A slow, controlled addition is essential to prevent a rapid temperature increase, which could lead to the formation of undesired side products. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring the reaction mixture at room temperature for 4 hours to ensure the reaction proceeds to completion.[1] Process Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting 4-fluoroaniline.

C. Workup and Isolation (Time: ~1 hour)

-

Filter the reaction mixture using a Buchner funnel to remove the solid triethylamine hydrochloride.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic phase (toluene layer) three times with 50 mL portions of deionized water to remove any remaining salts and water-soluble impurities.

-

Dry the separated toluene layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

D. Purification and Product Characterization (Time: ~2-3 hours + drying)

-

Remove the toluene solvent from the filtrate using a rotary evaporator. This will yield the crude product, often as a pink or off-white solid.[1]

-

Purify the crude solid by recrystallization from a suitable solvent such as ethanol.[7]

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Final Validation: Characterize the final product. The melting point should be sharp and consistent with literature values (approx. 131 °C).[2] Further confirmation can be obtained via spectroscopic methods (FT-IR, ¹H NMR, and Mass Spectrometry).

Synthesis Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow.

Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and must be handled with appropriate precautions.

-

Chloroacetyl Chloride: This substance is highly toxic if inhaled or in contact with skin, causes severe skin burns and eye damage, and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8][9] It must be handled exclusively within a certified chemical fume hood.

-

4-Fluoroaniline: This compound is toxic and can cause skin, eye, and respiratory irritation.[6]

-

Triethylamine and Toluene: These are flammable liquids and should be handled away from ignition sources.

Mandatory Personal Protective Equipment (PPE):

-

Chemical safety goggles and a full-face shield.

-

Compatible chemical-resistant gloves (e.g., butyl rubber).

-

Flame-retardant lab coat.

-

Ensure a safety shower and eyewash station are immediately accessible.

Summary of Key Compound Properties

| Property | Value | Source |

| Chemical Name | This compound | [10] |

| Synonyms | N-(Chloroacetyl)-4-fluoroaniline, 2-Chloro-4'-fluoroacetanilide | [2] |

| CAS Number | 351-04-2 | [11] |

| Molecular Formula | C₈H₇ClFNO | [11] |

| Molecular Weight | 187.60 g/mol | [10][11] |

| Physical Form | Solid Powder | |

| Melting Point | 131 °C | [2] |

References

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]

- 10. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

Potential biological activity of 2-chloro-N-(4-fluorophenyl)acetamide.

An In-Depth Technical Guide to the Potential Biological Activity of 2-chloro-N-(4-fluorophenyl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of this compound, a member of the N-aryl-2-chloroacetamide class of compounds. These molecules serve as versatile precursors in medicinal chemistry and organic synthesis, with their chemical reactivity often centered around the electrophilic carbon of the chloroacetyl group.[1][2] This document synthesizes existing research on structurally related analogs to build a predictive framework for the biological potential of the title compound. We will explore its probable antimicrobial, antifungal, and anticancer activities, supported by detailed experimental protocols, structure-activity relationship (SAR) insights, and toxicological considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical scaffold.

Introduction and Chemical Profile

N-(substituted phenyl)-2-chloroacetamides are pivotal intermediates in the synthesis of various biologically active heterocyclic compounds and other derivatives.[1] The core structure, characterized by a reactive chloroacetyl moiety attached to an aromatic amine, is a well-established pharmacophore. The specific compound, this compound (PubChem CID: 532065), combines this reactive group with a 4-fluorophenyl ring, a substitution known to modulate pharmacokinetic and pharmacodynamic properties in many drug candidates.[3] Its molecular structure suggests a high potential for nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for biological screening.[4] This guide will dissect the evidence from closely related analogs to forecast its therapeutic promise.

Synthesis Pathway

The synthesis of N-aryl-2-chloroacetamides is typically a straightforward and high-yield process. The primary method involves the nucleophilic acyl substitution reaction between a substituted aniline and chloroacetyl chloride.

Caption: General synthesis workflow for this compound.

A typical procedure involves dissolving 4-fluoroaniline and a base, such as triethylamine, in a suitable solvent like toluene.[1] Chloroacetyl chloride is then added dropwise, often under cooling, and the reaction proceeds at room temperature for several hours.[1] The resulting product can be purified via filtration to remove the hydrochloride salt by-product, followed by washing and recrystallization from a solvent like ethanol.[1][5]

Potential Antimicrobial Activity

While direct studies on this compound are limited, compelling evidence from analogs, particularly 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, indicates a strong potential for antibacterial activity, especially against Gram-negative bacteria like Klebsiella pneumoniae.[6][7][8]

Causality and Mechanism of Action

Research strongly suggests that the chloro atom on the acetyl group is critical for enhancing antimicrobial efficacy.[6][7][8] Studies comparing chlorinated acetamides with their non-chlorinated counterparts have shown a marked increase in activity with the addition of chlorine.[7][8] This is attributed to the chloro group's ability to stabilize the molecule within the active site of a target enzyme.[6] The proposed mechanism of action for this class of compounds is the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis, ultimately leading to cell lysis.[6][7]

Furthermore, this scaffold shows promise in combination therapy. The analog 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated a synergistic effect when combined with carbapenem antibiotics like meropenem and imipenem against K. pneumoniae, suggesting it can optimize the effects of existing antibacterial drugs.[9][10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the standard for determining the MIC of a compound.

-

Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., K. pneumoniae at ~5 x 10^5 CFU/mL).

-

Controls: Positive (broth + inoculum) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is used as a reference control.[11]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Combination Study Results

| Combination with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Effect against K. pneumoniae |

| Ciprofloxacin | Additivity[9][10] |

| Cefepime | Additivity[9][10] |

| Ceftazidime | Indifference[9][10] |

| Meropenem | Synergistic Effect [9][10] |

| Imipenem | Synergistic Effect [9][10] |

Potential Antifungal Activity

The broader class of 2-chloro-N-phenylacetamides has demonstrated significant antifungal properties against a range of clinically relevant pathogens, including drug-resistant strains.

Causality and Mechanism of Action

Studies on 2-chloro-N-phenylacetamide have revealed potent activity against fluconazole-resistant Candida albicans and Candida parapsilosis.[12][13] The compound was effective against both planktonic (free-floating) cells and, crucially, biofilms, which are notoriously difficult to treat.[12][13][14] It was shown to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%.[12][13]

Against strains of Aspergillus flavus, the mechanism appears to involve binding to ergosterol, a vital component of the fungal cell membrane.[15][16] This interaction disrupts membrane integrity. A secondary proposed mechanism is the inhibition of thymidylate synthase, which would interfere with DNA synthesis.[15][16] Interestingly, these studies also noted an antagonistic effect when the compound was combined with conventional antifungals like amphotericin B and fluconazole, indicating that combination therapy should be approached with caution.[13][15]

Caption: Proposed antifungal mechanisms of action for 2-chloro-N-phenylacetamides.

Experimental Protocol: Antifungal Biofilm Inhibition Assay

-

Biofilm Formation: Standardized fungal cell suspensions (Candida spp.) in RPMI-1640 medium are added to the wells of a 96-well plate.

-

Compound Addition: Various concentrations of this compound are added to the wells.

-

Incubation: The plate is incubated at 37°C for 48 hours to allow for biofilm formation.

-

Washing: Non-adherent cells are removed by washing the wells with phosphate-buffered saline (PBS).

-

Quantification: The remaining biofilm is quantified using a colorimetric assay, such as the crystal violet (CV) or XTT reduction assay. The absorbance is read with a microplate reader.

-

Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of treated wells to untreated control wells.

Data Presentation: Antifungal Activity Profile

| Compound | Organism | MIC Range (µg/mL) | MFC Range (µg/mL) |

| 2-chloro-N-phenylacetamide | C. albicans, C. parapsilosis | 128 - 256[12][13][14] | 512 - 1024[12][13][14] |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256[15][16] | 32 - 512[15][16] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Potential Anticancer Activity

The chloroacetamide scaffold is a recurring motif in compounds designed for anticancer activity. Its reactivity makes it an excellent building block for developing targeted cytotoxic agents.

Causality and Mechanism of Action

The electrophilic nature of the chloroacetamide group allows it to act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins. This can lead to irreversible enzyme inhibition. One potential mechanism for related thiazole-bearing 2-chloroacetamides is the inhibition of glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.

Studies of related phenylacetamide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including prostate (PC3) and breast (MCF-7) carcinomas.[17][18] A closely related analog, 2-chloro-N-(4-fluoro-2-iodophenyl)acetamide, has also shown significant cytotoxic effects against MCF-7 breast cancer cells.[4]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).[4]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance is measured at ~570 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation: Cytotoxicity of Related Compounds

| Compound Class | Cell Line | Activity (IC50) |

| 2-chloro-N-(4-fluoro-2-iodophenyl)acetamide | MCF-7 (Breast Cancer) | Potent activity reported[4] |

| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide | PC3 (Prostate Cancer) | 52 µM[17][18] |

| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide | MCF-7 (Breast Cancer) | 100 µM[17][18] |

Structure-Activity Relationship (SAR) and Toxicological Insights

Caption: Key pharmacophoric features of this compound.

-

Chloroacetyl Group: This is the key functional moiety. The presence of the chlorine atom is consistently shown to be critical for potent antimicrobial and antifungal activity when compared to non-chlorinated analogs.[7][8] Its electrophilic nature is likely central to its anticancer potential via alkylation of biological targets.[4]

-

Aryl Ring Substitution: The 4-fluoro substituent on the phenyl ring is a common feature in medicinal chemistry used to enhance metabolic stability and binding affinity. SAR studies on related series have shown a preference for electron-withdrawing groups on the aryl ring for improved potency.[19]

Safety and Toxicology

According to aggregated GHS information, this compound is classified as causing serious eye irritation and may cause skin irritation.[3] Related acetamide compounds are also noted as irritants to the skin, eyes, and respiratory system.[4] However, preliminary in vitro studies on the similar compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide found that it did not possess significant cytotoxic or mutagenic potential at effective antibacterial concentrations, which is a favorable result for its potential development as a therapeutic agent.[6][9][10]

Conclusion and Future Directions

The available evidence from structurally similar compounds strongly suggests that this compound is a molecule with significant potential for biological activity. The chloroacetamide core is a validated pharmacophore for antimicrobial, antifungal, and anticancer applications. The presence of the 4-fluorophenyl moiety is likely to confer favorable pharmacological properties.

Future research should be directed towards:

-

Direct Biological Screening: Systematic evaluation of this compound against panels of bacteria, fungi, and cancer cell lines to confirm the predicted activities.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets for each activity to understand its mode of action and potential for off-target effects.

-

Derivative Synthesis and SAR Expansion: Synthesizing a library of analogs by modifying the aryl ring substitution to optimize potency and selectivity while minimizing toxicity.

-

In Vivo Efficacy and Toxicology: Advancing the most promising compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide establishes a solid foundation for these future investigations, highlighting this compound as a promising starting point for novel drug discovery programs.

References

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide|RUO [benchchem.com]

- 5. ijpsr.info [ijpsr.info]

- 6. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-N-(4-fluorophenyl)acetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(4-fluorophenyl)acetamide is a halogenated acetamide derivative that has garnered interest within the scientific community as a versatile synthetic intermediate and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of its chemical properties, synthesis, and potential biological activities, drawing upon existing literature and data from closely related analogs. The document details experimental protocols for its synthesis and biological evaluation, and explores its potential mechanisms of action in antimicrobial and anticancer contexts. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, facilitating further investigation into this promising compound.

Introduction

N-substituted phenylacetamides represent a significant class of organic compounds with a broad spectrum of biological activities. The introduction of halogen atoms into their structure can profoundly influence their physicochemical properties and pharmacological effects. This compound, with its characteristic chloroacetamide and fluorophenyl moieties, stands as a key intermediate in the synthesis of various derivatives, including those with potential antifungal, antibacterial, and anticancer properties.[1][2] This guide will delve into the core aspects of this compound, providing a detailed overview for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₈H₇ClFNO.[3] Its structure is characterized by a central acetamide linkage between a chloroacetyl group and a 4-fluorophenyl ring.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClFNO | [3] |

| Molecular Weight | 187.60 g/mol | [1] |

| CAS Number | 351-04-2 | [3] |

| Appearance | Reported as pink blocks from chloroform solution | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | Cc | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-fluoroaniline with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is a fundamental and efficient method for forming the amide bond.

Synthetic Workflow

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a published crystallographic study.[1]

Materials:

-

4-fluoroaniline

-

Chloroacetyl chloride

-

Triethylamine

-

Toluene

-

Chloroform

-

Standard laboratory glassware

-

Ice bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-fluoroaniline (0.05 mol) and triethylamine (0.05 mol) in toluene (50 ml).

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride (0.05 mol) to the stirred solution over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 4 hours.

-

Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

-

Wash the organic filtrate three times with water in a separatory funnel.

-

Separate the organic layer (toluene) and remove the solvent by evaporation under reduced pressure.

-

The crude product can be purified by recrystallization. Slow evaporation from a chloroform solution has been reported to yield pink crystalline blocks of this compound.[1]

Biological Activities and Potential Applications